2-Fluoro-5-(2-methylpropoxy)pyridine
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- A study by Kieseritzky and Lindström (2010) discussed the synthesis and characterization of pyridines, including those substituted with fluoro groups. This research contributes to the understanding of 2-Fluoro-5-(2-methylpropoxy)pyridine's synthesis and functional group installation (Kieseritzky & Lindström, 2010).
Application in Imaging and Diagnostics
- Kepe et al. (2006) utilized a fluorine-substituted pyridine derivative in PET imaging for studying serotonin receptors in Alzheimer's disease patients. This research highlights the potential of fluorine-substituted pyridines in neuroimaging and diagnostics (Kepe et al., 2006).
Radioligand Development
- Dollé et al. (1998) reported the synthesis of a fluorine-substituted pyridine compound for use as a radioligand in studying nicotinic acetylcholine receptors. This research exemplifies the application of such compounds in developing tools for neurobiological studies (Dollé et al., 1998).
Chemical Analysis and Modification Techniques
- Camps et al. (1980) explored reactions involving fluorinated pyridines, demonstrating techniques for chemical modification and analysis of these compounds (Camps et al., 1980).
Potential in Therapeutics
- Vacher et al. (1999) synthesized derivatives of pyridinemethylamine, including fluorine-substituted variants, and evaluated their potential as selective agonists at serotonin receptors, indicating potential therapeutic applications (Vacher et al., 1999).
Catalysis and Organic Synthesis
- Zhou et al. (2018) developed a method for selective fluorination of pyridine derivatives, demonstrating the utility of such compounds in catalysis and organic synthesis (Zhou et al., 2018).
Future Directions
Mechanism of Action
Target of Action
The target of a compound is typically a protein such as an enzyme or receptor that the compound interacts with to exert its effects. The role of the target is dependent on its function in the cell and can range from regulating cell growth to mediating immune responses .
Mode of Action
This refers to how the compound interacts with its target. It could inhibit or activate the target, or alter its function in some other way. The resulting changes can affect various cellular processes .
Biochemical Pathways
These are a series of chemical reactions occurring within a cell. A compound can affect these pathways by interacting with one or more components of the pathway, leading to downstream effects such as the activation or inhibition of certain genes .
Pharmacokinetics
This refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). These properties can impact the bioavailability of a compound, or how much of the compound reaches its target .
Result of Action
This describes the molecular and cellular effects of the compound’s action. It could involve changes in gene expression, alterations in cell behavior, or even cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability .
Properties
IUPAC Name |
2-fluoro-5-(2-methylpropoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7(2)6-12-8-3-4-9(10)11-5-8/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMQMEUDTNCLJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CN=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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